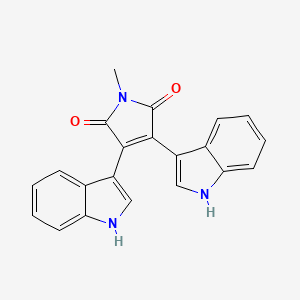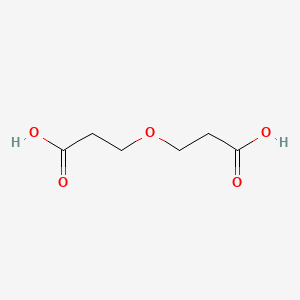![molecular formula C24H18N2O2 B1667518 1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 376382-11-5](/img/structure/B1667518.png)
1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Vue d'ensemble
Description
BRD 7389 is a chemical compound known for its inhibitory effects on ribosomal S6 kinase (RSK) family members. It was originally identified through screening small molecules for their ability to detect insulin protein production in murine pancreatic alpha-cell lines . The compound has shown significant potential in various biological and medical research applications.
Applications De Recherche Scientifique
BRD 7389 has a wide range of scientific research applications. It has been used to study insulin production in pancreatic alpha-cells, where it induces a dose-dependent increase in Ins2 messenger RNA and several beta-cell markers . The compound has also been investigated for its potential in treating drug-resistant melanoma, as it inhibits protein synthesis and cell proliferation in multiple dual-resistant melanoma patient-derived cells . Additionally, BRD 7389 has been used in research on colon cancer, where it blocks cell proliferation stimulated by muscarinic acetylcholine receptor activation .
Orientations Futures
The unique biological activity of quinoline derivatives has made these compounds privileged targets in recent medicinal studies . Therefore, further investigation into the synthesis and biological activities of “1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” and similar compounds could yield promising results.
Mécanisme D'action
The mechanism of action of BRD 7389 involves its inhibition of the RSK family of protein kinases. By inhibiting RSK activity, BRD 7389 blocks cell proliferation and induces insulin expression in pancreatic alpha-cells . The molecular targets of BRD 7389 include RSK1, RSK2, and RSK3, which are involved in various cellular pathways related to cell growth and proliferation .
Analyse Biochimique
Biochemical Properties
BRD7389 interacts with several enzymes and proteins, most notably the RSK family of kinases . It has been shown to inhibit RSK1, RSK2, and RSK3 with IC50s of 1.5 μM, 2.4 μM, and 1.2 μM, respectively . This inhibition is likely related to its ability to induce a β-cell-like state .
Cellular Effects
BRD7389 has been shown to have significant effects on various types of cells and cellular processes. In pancreatic α-cells, it induces insulin expression and promotes transdifferentiation to a β-cell-like state . It also increases the endocrine cell content and function of donor human pancreatic islets in culture .
Molecular Mechanism
The molecular mechanism of action of BRD7389 involves its interaction with the RSK family of kinases. It inhibits these kinases, which in turn leads to changes in gene expression and cellular function . This inhibition is likely related to its ability to induce a β-cell-like state .
Temporal Effects in Laboratory Settings
The effects of BRD7389 have been observed over time in laboratory settings. It has been shown to cause α-cells to adopt several morphological and gene expression features of a β-cell state
Metabolic Pathways
BRD7389 is involved in the RSK kinase pathway, where it acts as an inhibitor
Méthodes De Préparation
BRD 7389 is typically supplied as a lyophilized powder. For laboratory use, it can be reconstituted in dimethyl sulfoxide (DMSO) to create a 15 millimolar stock solution by dissolving 5 milligrams of the powder in 0.91 milliliters of DMSO . The compound is soluble in DMSO at a concentration of 35 milligrams per milliliter
Analyse Des Réactions Chimiques
BRD 7389 undergoes several types of chemical reactions, primarily involving its inhibitory action on protein kinases. It has been shown to inhibit RSK activity and block cell proliferation in colon cancer cells stimulated by muscarinic acetylcholine receptor activation . The compound is most active against RSK1, RSK2, and RSK3, with inhibitory concentration (IC50) values of 1.5 micromolar, 2.4 micromolar, and 1.2 micromolar, respectively . Common reagents and conditions used in these reactions include DMSO as a solvent and various concentrations of BRD 7389 depending on the desired effect.
Comparaison Avec Des Composés Similaires
BRD 7389 is unique in its specific inhibition of the RSK family of protein kinases. Similar compounds include BI-D1870, another RSK inhibitor that has been shown to inhibit protein synthesis and cell proliferation in melanoma cells . BRD 7389 is distinct in its ability to induce insulin expression in pancreatic alpha-cells, making it a valuable tool for research in diabetes and related fields .
Propriétés
IUPAC Name |
16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASCINRGTHLHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360120 | |
| Record name | BAS 05532738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
376382-11-5 | |
| Record name | BAS 05532738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















